molecular formula C18H23ClN2O2 B12747917 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-ethyl-4-methylene- CAS No. 134069-92-4

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-ethyl-4-methylene-

Cat. No.: B12747917
CAS No.: 134069-92-4
M. Wt: 334.8 g/mol
InChI Key: YFXGZOCQXUSXJU-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-ethyl-4-methylene- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-ethyl-4-methylene- involves multiple steps. The synthetic routes typically include the formation of the spirocyclic core followed by the introduction of the chlorophenyl and ethyl groups. Reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-ethyl-4-methylene- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-ethyl-4-methylene- is unique due to its specific substituents and the resulting chemical properties. Similar compounds include:

  • 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives with different substituents.
  • Other spirocyclic compounds with varying ring sizes and functional groups.

These similar compounds may share some chemical properties but differ in their reactivity and applications .

Properties

CAS No.

134069-92-4

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

8-[2-(4-chlorophenyl)ethyl]-3-ethyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C18H23ClN2O2/c1-3-21-14(2)18(23-17(21)22)9-12-20(13-10-18)11-8-15-4-6-16(19)7-5-15/h4-7H,2-3,8-13H2,1H3

InChI Key

YFXGZOCQXUSXJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)Cl)OC1=O

Origin of Product

United States

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